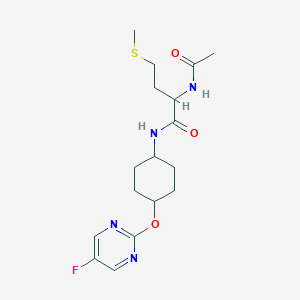

![molecular formula C11H19N3O B2814710 2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide CAS No. 1212089-56-9](/img/structure/B2814710.png)

2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

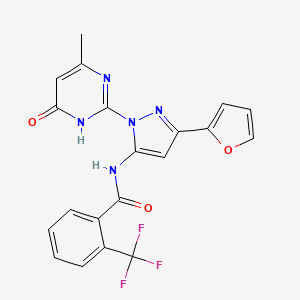

“2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide” is a chemical compound . It is also known as "1,4-Methanocyclopenta[c]pyrrole-1(2H)-carbonitrile,2-aminohexahydro-3a,6a-dimethyl-" .

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide”, often involves the Paal-Knorr pyrrole condensation . This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

The molecular formula of “2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide” is C11H18ClNO2 . The molecular weight is 231.72 .Applications De Recherche Scientifique

Chiral Tricyclic Proline Analogue Synthesis

Research has demonstrated the synthesis of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid, a chiral constrained proline analogue, from 8-bromocamphor. This synthesis, highlighting a "domino"-type intramolecular cyclization, showcases the compound's role in creating structurally unique and biologically relevant molecules (Gorichko, Grygorenko, & Komarov, 2002).

Heterocyclic Chemistry Innovations

Another study explored the novel annulated products derived from aminonaphthyridinones, emphasizing the compound's utility in developing new heterocyclic systems. This research contributes to the broader field of synthetic organic chemistry by expanding the toolkit for constructing complex molecular architectures (Deady & Devine, 2006).

Advanced Synthetic Techniques

Investigations into 4-amino-1,5-dihydro-2H-pyrrol-2-ones from reactions of 3-amino-2H-azirines with carboxylic acid derivatives underscore the compound's versatility in synthesizing novel pyrrole derivatives. Such research not only advances synthetic methodologies but also provides a foundation for further chemical and pharmaceutical exploration (Hugener & Heimgartner, 1995).

Exploring Chemical Reactivity and Applications

Further study on the reactions of methyl (E)-2-phenyl-1-azirine-3-acrylates with hydrazines and amidines revealed insights into the chemical reactivity of pyrrole derivatives. This research enhances understanding of the mechanisms underlying the formation of complex heterocycles and their potential applications (Kascheres, Oliveira, Azevedo, & Nobre, 1991).

Novel Pyrrole Derivatives Synthesis

The development of polyfunctional pyrano[3,4-c]pyrrole derivatives through intramolecular cyclization research illustrates the compound's contribution to generating new molecules with potential utility in various scientific domains. This synthesis pathway opens avenues for the creation of compounds with unique structural features and possible biological activities (Ievlev, Ershov, Vasil'ev, Tafeenko, Surazhskaya, & Nasakin, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-9-6-14(13)11(8(12)15)5-7(9)3-4-10(9,11)2/h7H,3-6,13H2,1-2H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGRITGGWUFEBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C1(CN(C2(C3)C(=O)N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814631.png)

methoxy]carbonyl})amino}acetic acid](/img/structure/B2814635.png)

![Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2814636.png)

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylacetamide](/img/structure/B2814641.png)

![(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2814642.png)

![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2814646.png)

![Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2814647.png)